molecular formula C19H15ClN4S B12976748 5-(6-(2-Chlorobenzyl)-5-methylpyridin-2-yl)-7-methylthiazolo[4,5-d]pyrimidine

5-(6-(2-Chlorobenzyl)-5-methylpyridin-2-yl)-7-methylthiazolo[4,5-d]pyrimidine

Cat. No.: B12976748
M. Wt: 366.9 g/mol
InChI Key: NBTYWDPJMPFELP-UHFFFAOYSA-N
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Description

5-(6-(2-Chlorobenzyl)-5-methylpyridin-2-yl)-7-methylthiazolo[4,5-d]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-(2-Chlorobenzyl)-5-methylpyridin-2-yl)-7-methylthiazolo[4,5-d]pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process would include the preparation of intermediates, purification steps such as crystallization or chromatography, and final product isolation. The use of catalysts and optimized reaction conditions ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(6-(2-Chlorobenzyl)-5-methylpyridin-2-yl)-7-methylthiazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or chlorination with thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

5-(6-(2-Chlorobenzyl)-5-methylpyridin-2-yl)-7-methylthiazolo[4,5-d]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(6-(2-Chlorobenzyl)-5-methylpyridin-2-yl)-7-methylthiazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(6-(2-Chlorobenzyl)-5-methylpyridin-2-yl)-7-methylthiazolo[4,5-d]pyrimidine stands out due to its unique combination of a thiazolo[4,5-d]pyrimidine core with a chlorobenzyl and methylpyridinyl substituent

Properties

Molecular Formula

C19H15ClN4S

Molecular Weight

366.9 g/mol

IUPAC Name

5-[6-[(2-chlorophenyl)methyl]-5-methylpyridin-2-yl]-7-methyl-[1,3]thiazolo[4,5-d]pyrimidine

InChI

InChI=1S/C19H15ClN4S/c1-11-7-8-15(18-22-12(2)17-19(24-18)21-10-25-17)23-16(11)9-13-5-3-4-6-14(13)20/h3-8,10H,9H2,1-2H3

InChI Key

NBTYWDPJMPFELP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)C2=NC(=C3C(=N2)N=CS3)C)CC4=CC=CC=C4Cl

Origin of Product

United States

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